molecular formula C8H6BrF2NO2 B2472567 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone CAS No. 1523194-44-6

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone

Cat. No.: B2472567
CAS No.: 1523194-44-6
M. Wt: 266.042
InChI Key: QLCNKZRPRRBRNQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone (CAS RN 1523194-44-6) is a high-value brominated ketone building block supplied for advanced research and development purposes. With a molecular formula of C8H6BrF2NO2 and a molecular weight of 266.04 g/mol, this compound is characterized by its pyridine ring substituted with a difluoromethoxy group and a reactive α-brominated ketone sidechain . This specific structure makes it a critical synthetic intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Research indicates that similar biaryl amide compounds containing this scaffold are investigated as potent kinase inhibitors, which are a major focus in the development of targeted therapies for proliferative diseases . The reactive bromoketone group is a key handle for further functionalization, commonly participating in nucleophilic substitution and cyclization reactions to generate more complex molecular architectures. For research purposes, this compound must be stored in an inert atmosphere and kept in a freezer, ideally at -20°C or below, to ensure its long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-3-6(13)5-1-2-7(12-4-5)14-8(10)11/h1-2,4,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCNKZRPRRBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523194-44-6
Record name 2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 6-(difluoromethoxy)pyridin-3-yl ethanone with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids or ketones.

    Reduction: Products include pyridine alcohols.

Scientific Research Applications

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions with its targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The difluoromethoxy group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone . Pyrrolopyridine derivatives (e.g., 9a, 9c) demonstrate elevated melting points (>280°C), suggesting greater crystalline stability due to fused-ring rigidity .

Synthetic Utility: Bromoethanones with halogenated pyridines (e.g., 6-bromo-3-fluoro in ) are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex pharmacophores . Compounds with dual halogenation (e.g., 9c) offer sites for sequential functionalization, useful in constructing polycyclic architectures .

Biological Relevance :

  • The difluoromethoxy group is a common bioisostere for methoxy groups, reducing susceptibility to oxidative metabolism while maintaining steric bulk—a critical feature in CNS drug design .
  • Trifluoromethyl-substituted analogs () are prevalent in agrochemicals and antivirals due to their resistance to enzymatic degradation .

Biological Activity

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone, with the chemical formula C8_8H6_6BrF2_2NO2_2 and CAS number 1523194-44-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Weight : 266.0396 g/mol
  • Chemical Structure : The compound features a bromine atom and a difluoromethoxy group attached to a pyridine ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. For instance, studies have shown that related compounds can inhibit protein methylation processes critical in cancer biology by targeting enzymes such as SMYD2 (SET and MYND domain-containing protein 2) .

Efficacy Against Cancer

The compound's structural characteristics suggest potential anti-cancer properties. Inhibitors targeting SMYD2 have demonstrated effects on tumor growth and progression in various models. The binding affinity and selectivity of these compounds are crucial for their therapeutic potential .

Inhibition of SMYD2

A study on the development of selective inhibitors for SMYD2 highlighted the importance of structural modifications in enhancing potency. Compounds with similar difluoromethoxy groups showed significant inhibition at low micromolar concentrations (IC50_{50} values below 15 μM), indicating a promising avenue for further research .

CompoundIC50_{50} (μM)Binding Affinity (Kd_d)
Compound 5< 15Not specified
Compound 60.8Kd=540_d=540 nM

Research Findings

Recent investigations into related compounds have provided insights into structure-activity relationships (SAR). For instance, modifications in the pyridine ring or substituents significantly affect biological activity. Compounds with meta-substituted phenyl derivatives exhibited higher potency compared to para-substituted analogs, emphasizing the importance of spatial arrangement in drug design .

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect halogenated byproducts. For example, residual 6-(difluoromethoxy)pyridine-3-carboxylic acid (a hydrolysis product) can be quantified at ppm levels .

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